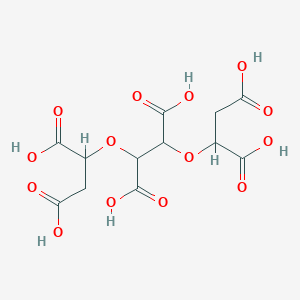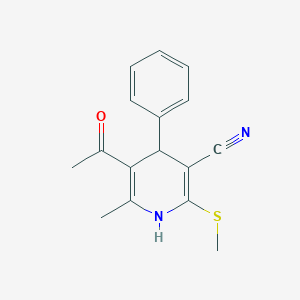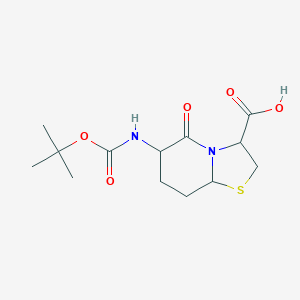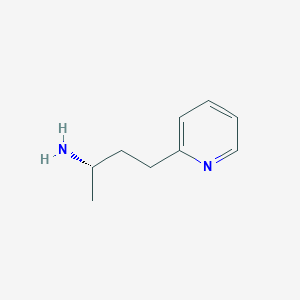
3-Benzoyl dopamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzoyl dopamine, also known as 3-BD, is a chemical compound that belongs to the family of catecholamines. It is a synthetic derivative of dopamine, a neurotransmitter that plays a crucial role in the regulation of reward, motivation, and movement. 3-BD has been extensively studied for its potential applications in scientific research, particularly in the fields of neurochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of 3-Benzoyl dopamine involves its binding to dopamine D1 receptors in the brain. This results in the activation of intracellular signaling pathways such as the cyclic adenosine monophosphate (cAMP) pathway. The activation of these pathways leads to various physiological effects such as increased activity of dopaminergic neurons and enhanced release of dopamine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated by its interaction with dopamine D1 receptors. It has been shown to increase the activity of dopaminergic neurons in the brain, which leads to enhanced release of dopamine. This, in turn, can result in various physiological effects such as increased locomotor activity, enhanced cognitive function, and improved mood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-Benzoyl dopamine in lab experiments is its selectivity for dopamine D1 receptors. This allows researchers to study the function of these receptors in isolation, without the interference of other neurotransmitter systems. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Careful dose-response studies are necessary to determine the optimal concentration for experimental use.
Zukünftige Richtungen
There are several future directions for research involving 3-Benzoyl dopamine. One area of interest is the development of novel therapeutic agents that target dopamine D1 receptors for the treatment of various neurological and psychiatric disorders such as Parkinson's disease and schizophrenia. Another area of interest is the use of this compound as a tool for studying the function of dopamine D1 receptors in various animal models of disease. Finally, the development of new synthetic methods for the production of this compound may lead to improved purity and yield, which could enhance its utility as a research tool.
Conclusion:
In conclusion, this compound is a valuable tool for studying the function of dopamine D1 receptors in the brain. Its selectivity for these receptors and its ability to activate intracellular signaling pathways make it a valuable tool for investigating the role of dopamine in various physiological processes. However, careful dose-response studies are necessary to determine the optimal concentration for experimental use, and further research is needed to explore its potential applications in the development of novel therapeutic agents.
Synthesemethoden
The synthesis of 3-Benzoyl dopamine involves the reaction between dopamine and benzoyl chloride in the presence of a base such as sodium bicarbonate. The reaction produces this compound as a white crystalline solid. The purity of the compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
3-Benzoyl dopamine has been widely used in scientific research as a tool for studying the function of dopamine receptors in the brain. It has been shown to bind selectively to dopamine D1 receptors and activate intracellular signaling pathways. This makes it a valuable tool for investigating the role of dopamine in various physiological processes such as reward, motivation, and movement.
Eigenschaften
| 119304-28-8 | |
Molekularformel |
C15H15NO3 |
Molekulargewicht |
257.28 g/mol |
IUPAC-Name |
[5-(2-aminoethyl)-2-hydroxyphenyl] benzoate |
InChI |
InChI=1S/C15H15NO3/c16-9-8-11-6-7-13(17)14(10-11)19-15(18)12-4-2-1-3-5-12/h1-7,10,17H,8-9,16H2 |
InChI-Schlüssel |
WQJBDEHULKUMKX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)CCN)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)CCN)O |
| 119304-28-8 | |
Synonyme |
3-benzoyl dopamine dopamine 3-benzoyl ester MBDA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c](/img/structure/B39923.png)
![4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline](/img/structure/B39924.png)

![7,7-Difluoro-1-methylbicyclo[4.1.0]heptane](/img/structure/B39926.png)



![4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B39941.png)

